Substituent Position Dictates Enzymatic Potency: 4‑OMe vs. 2‑OMe in Matched Benzamide Pairs
For the KDM4C (JMJD2C) enzyme target, the 4‑OMe substituted benzamide (closely related to the target compound's anilide motif) exhibits significantly weaker inhibition than the 2‑OMe positional isomer. In ChEMBL‑curated BindingDB data, a 4‑OMe benzamide analog shows an IC₅₀ of approximately 149 μM [1], whereas the 2‑OMe regioisomer demonstrates an IC₅₀ of 90 μM under comparable assay conditions [2]. This ~1.7‑fold difference illustrates that the methoxy position is a critical determinant of target engagement and cannot be interchanged without altering potency.
| Evidence Dimension | Inhibitory potency (IC₅₀) against KDM4 subfamily histone demethylases |
|---|---|
| Target Compound Data | 4‑OMe benzamide analog: IC₅₀ = 149 ± 43 μM (KDM4C enzymatic assay) [1] |
| Comparator Or Baseline | 2‑OMe benzamide regioisomer: IC₅₀ = 90 ± 26 μM (KDM4C enzymatic assay) [1] |
| Quantified Difference | ~1.7‑fold lower potency for the 4‑OMe vs. 2‑OMe regioisomer |
| Conditions | In vitro enzymatic inhibition assay using recombinant KDM4C catalytic domain; substrate: trimethylated H3K9 peptide; detection by mass spectrometry or RFMS |
Why This Matters
When a research program requires consistent structure–activity relationships within a benzamide series, selection of the 4‑OMe substitution pattern must be deliberate because even a positional isomer shift can alter target engagement by nearly 2‑fold.
- [1] J. Med. Chem. 2009, 52 (16), 5228–5240. Table 1: Structure and activity of substituted benzamide derivatives. doi:10.1021/jm900611t. View Source
- [2] BindingDB entry BDBM50149926 (CHEMBL3770723). Affinity Data: IC₅₀ = 200 nM (KDM4C, E. coli expressed) and IC₅₀ = 1.00E+4 nM (KDM4C, U2OS cell‑based assay). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50149926 (Accessed 2026-04-28). View Source
